Cas no 1161787-83-2 (trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid)

trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- BOC-(+/-)-TRANS-4-(3-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
- trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid
- 1161787-83-2
- AKOS015841365
- Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
- SCHEMBL10277788
- AS-50499
- (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
- CS-0356465
- (+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- AKOS015898168
- P10381
- 959582-16-2
- (3R,4S)-4-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- CS-0053784
- EN300-1454709
- (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- MFCD06659267
-
- MDL: MFCD06659267
- インチ: 1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1
- InChIKey: WLZJBSBJNUMFEY-OLZOCXBDSA-M
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])[C@@]1([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C(=O)[O-]
計算された属性
- 精确分子量: 369.058
- 同位素质量: 369.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 429
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7
- XLogP3: 3.5
じっけんとくせい
- PSA: 66.84000
- LogP: 3.42210
trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07855-250mg |
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
1161787-83-2 | 95% | 250mg |
¥775.0 | 2024-07-18 | |
Chemenu | CM220973-5g |
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
1161787-83-2 | 95% | 5g |
$1558 | 2021-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07855-1g |
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
1161787-83-2 | 95% | 1g |
¥1938.0 | 2024-07-18 | |
eNovation Chemicals LLC | D574942-1g |
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid |
1161787-83-2 | 98% | 1g |
$1390 | 2024-08-03 | |
abcr | AB280392-250 mg |
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; . |
1161787-83-2 | 95% | 250mg |
€298.10 | 2023-04-26 | |
abcr | AB280392-100mg |
(+/-)-trans-N-Boc-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid, 95%; . |
1161787-83-2 | 95% | 100mg |
€189.90 | 2024-04-20 | |
eNovation Chemicals LLC | Y1213977-5g |
rel-(3R,4S)-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
1161787-83-2 | 95% | 5g |
$1100 | 2025-02-26 | |
1PlusChem | 1P000CAY-1g |
1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- |
1161787-83-2 | 95% | 1g |
$209.00 | 2023-12-26 | |
1PlusChem | 1P000CAY-250mg |
1,3-Pyrrolidinedicarboxylic acid, 4-(3-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- |
1161787-83-2 | 95% | 250mg |
$79.00 | 2023-12-26 | |
A2B Chem LLC | AA15146-1g |
Boc-(+/-)-trans-4-(3-bromo-phenyl)-pyrrolidine-3-carboxylic acid |
1161787-83-2 | 95% | 1g |
$210.00 | 2024-04-20 |
trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid 関連文献
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acidに関する追加情報
Trans-4-(3-Bromophenyl)-1-tert-Butoxycarbonyl-Pyrrolidine-3-Carboxylic Acid (CAS No. 1161787-83-2): A Comprehensive Overview
Trans-4-(3-Bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid (CAS No. 1161787-83-2) is a versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidine-3-carboxylic acid moiety, making it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.
The bromophenyl group in this compound is known for its ability to participate in various chemical reactions, including cross-coupling reactions and substitution reactions. This feature makes it a valuable building block in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group, on the other hand, is widely used in organic synthesis to protect amino groups during multi-step reactions. It can be easily removed under mild acidic conditions, allowing for the controlled release of the amino functionality at specific stages of the synthesis.
The pyrrolidine-3-carboxylic acid moiety is a key structural element that imparts unique properties to the compound. Pyrrolidines are cyclic secondary amines that are commonly found in natural products and bioactive molecules. The presence of a carboxylic acid group further enhances the compound's potential for forming hydrogen bonds and participating in various biological interactions. This combination of functional groups makes trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid an attractive candidate for drug discovery and development.
In recent years, significant progress has been made in understanding the biological activities and potential therapeutic applications of compounds with similar structures. For instance, pyrrolidine derivatives have been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. The bromophenyl group has also been associated with enhanced cellular uptake and improved pharmacokinetic profiles, which are crucial factors in drug design.
One notable application of trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid is in the development of inhibitors for specific enzymes involved in disease pathways. Enzyme inhibitors are a class of drugs that can modulate the activity of target enzymes, thereby disrupting disease processes. The unique structure of this compound allows it to interact with specific binding sites on enzymes, potentially leading to selective inhibition and reduced side effects.
In addition to its potential as an enzyme inhibitor, trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid has also shown promise in the field of protein-protein interaction (PPI) inhibitors. PPIs play critical roles in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. By disrupting these interactions, PPI inhibitors can offer new therapeutic strategies for treating diseases such as cancer and neurodegenerative disorders.
The synthesis of trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid typically involves several steps, including the formation of the pyrrolidine ring, introduction of the bromophenyl group, and protection with the Boc group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the bromophenyl group with high selectivity and yield.
In conclusion, trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid (CAS No. 1161787-83-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups makes it a valuable starting material for the synthesis of bioactive molecules with diverse applications. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, positioning it as a promising candidate for future drug development efforts.
1161787-83-2 (trans-4-(3-bromophenyl)-1-tert-butoxycarbonyl-pyrrolidine-3-carboxylic acid) Related Products
- 2168517-54-0(2-4-(difluoromethyl)thiophen-3-yl-6-methylpiperidin-3-amine)
- 2229224-51-3(3,3-difluoro-3-(2-methoxy-6-methylphenyl)propan-1-ol)
- 2097966-86-2(6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 2097937-87-4(1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
